molecular formula C9H10BrNO2 B12813535 (5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester CAS No. 886365-12-4

(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester

Cat. No.: B12813535
CAS No.: 886365-12-4
M. Wt: 244.08 g/mol
InChI Key: RLMUUJIRZJQFGW-UHFFFAOYSA-N
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Description

(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and an acetic acid methyl ester group at the 2nd position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester typically involves the bromination of 4-methylpyridine followed by esterification. One common method includes the following steps:

    Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5th position.

    Esterification: The resulting 5-bromo-4-methylpyridine is then reacted with acetic acid and methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of 5-substituted-4-methyl-pyridin-2-YL derivatives.

    Oxidation: Formation of 5-bromo-4-methyl-pyridin-2-YL carboxylic acid or aldehyde.

    Reduction: Formation of 5-bromo-4-methyl-pyridin-2-YL alcohol.

Scientific Research Applications

(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine: Lacks the bromine and ester groups, making it less reactive in substitution and esterification reactions.

    5-Bromo-2-methylpyridine: Similar structure but lacks the ester group, limiting its applications in esterification reactions.

    2-Acetyl-5-bromo-4-methylpyridine: Contains an acetyl group instead of an ester, leading to different reactivity and applications.

Uniqueness

(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester is unique due to the presence of both bromine and ester groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research.

Properties

CAS No.

886365-12-4

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate

InChI

InChI=1S/C9H10BrNO2/c1-6-3-7(4-9(12)13-2)11-5-8(6)10/h3,5H,4H2,1-2H3

InChI Key

RLMUUJIRZJQFGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)CC(=O)OC

Origin of Product

United States

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